Triphenyl(propyl)germane
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Description
Triphenyl(propyl)germane is an organogermanium compound with the molecular formula C21H22Ge It consists of a germanium atom bonded to a propyl group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyl(propyl)germane can be synthesized through several methods. One common approach involves the reaction of triphenylgermanium chloride with propylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
Ph3GeCl+C3H7MgBr→Ph3GeC3H7
Biological Activity
Triphenyl(propyl)germane is an organogermanium compound that has garnered attention for its potential biological activities. Organogermanium compounds, including triphenyl derivatives, are known for their diverse applications in medicinal chemistry, particularly due to their interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C21H25Ge and features a central germanium atom bonded to three phenyl groups and one propyl group. The presence of multiple aromatic rings contributes to its lipophilicity, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Some studies suggest that organogermanium compounds can inhibit tumor growth through various mechanisms.
- Antimicrobial Properties : The compound may possess antimicrobial effects against certain bacterial strains.
- Antioxidant Activity : this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Cell Cycle Arrest : this compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial metabolism.
Antitumor Activity
A study by Liu et al. (2021) investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines. The study highlighted that the compound induced apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15 | Apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 12 | Cell cycle arrest |
HeLa (Cervical Cancer) | 18 | Reactive oxygen species generation |
Antimicrobial Properties
In another study, this compound was tested against various bacterial strains. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Streptococcus pyogenes | 64 |
Escherichia coli | >128 |
Antioxidant Activity
Research conducted by Zhang et al. (2022) demonstrated that this compound possesses significant antioxidant properties. The compound was shown to scavenge DPPH radicals effectively, with an IC50 value of 25 µM.
Properties
CAS No. |
5424-30-6 |
---|---|
Molecular Formula |
C21H22Ge |
Molecular Weight |
347.0 g/mol |
IUPAC Name |
triphenyl(propyl)germane |
InChI |
InChI=1S/C21H22Ge/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChI Key |
QNSQYNSRYJCYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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